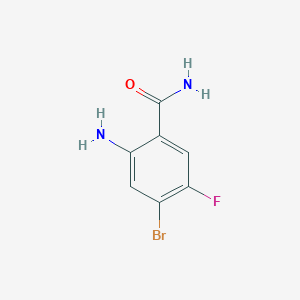

2-Amino-4-bromo-5-fluorobenzamide

Description

2-Amino-4-bromo-5-fluorobenzamide is a halogenated aromatic compound featuring an amino group (-NH₂) at position 2, a bromine atom at position 4, and a fluorine atom at position 5, with a benzamide backbone. The bromine and fluorine substituents contribute to distinct electronic and steric properties, while the amide group enhances hydrogen-bonding capacity, influencing solubility and reactivity .

Properties

Molecular Formula |

C7H6BrFN2O |

|---|---|

Molecular Weight |

233.04 g/mol |

IUPAC Name |

2-amino-4-bromo-5-fluorobenzamide |

InChI |

InChI=1S/C7H6BrFN2O/c8-4-2-6(10)3(7(11)12)1-5(4)9/h1-2H,10H2,(H2,11,12) |

InChI Key |

HCUIVMSJASWMMJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)N)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-bromo-5-fluorobenzamide typically involves the following steps:

Nitration: The starting material, 4-bromo-5-fluoroaniline, undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Amidation: The resulting 2-amino-4-bromo-5-fluoroaniline is then reacted with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, to form the benzamide.

Industrial Production Methods: Industrial production of 2-Amino-4-bromo-5-fluorobenzamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromo and fluoro substituents.

Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced further to form different derivatives.

Amidation and Esterification: The benzamide core allows for further functionalization through amidation or esterification reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed:

Substituted Benzamides: Depending on the substituents introduced during nucleophilic substitution.

Oxidized or Reduced Derivatives: Products formed from oxidation or reduction of the amino group.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-Amino-4-bromo-5-fluorobenzamide is C7H6BrF2N3O. The compound features an amino group at the 2-position, a bromine atom at the 4-position, and a fluorine atom at the 5-position of the benzamide structure. This unique arrangement contributes to its reactivity and potential biological activities.

Medicinal Chemistry

2-Amino-4-bromo-5-fluorobenzamide has been explored for its potential as a therapeutic agent in various diseases, particularly cancer and thrombotic disorders.

- Cytotoxic Activity : The compound has demonstrated selective cytotoxicity against cancer cells, especially under hypoxic conditions. This property makes it a candidate for targeted cancer therapies, where it preferentially affects tumor cells while sparing normal tissues .

- Enzyme Inhibition : Research indicates that 2-Amino-4-bromo-5-fluorobenzamide may inhibit specific enzymes involved in the coagulation cascade, such as Factor XIa. This inhibition could potentially reduce thrombotic disease incidence without significantly increasing bleeding risk .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. Studies have shown that derivatives of 2-amino compounds exhibit significant antibacterial activity against various strains of bacteria, making them valuable in developing new antibiotics .

Drug Development

2-Amino-4-bromo-5-fluorobenzamide serves as an intermediate in synthesizing more complex organic molecules. Its structural features allow for modifications that can enhance biological activity or target specificity, making it a valuable building block in drug development .

Table 2: Comparison with Related Compounds

| Compound | Structure Features | Notable Activity |

|---|---|---|

| 2-Amino-4-bromo-5-fluorobenzamide | Amino, bromo, and fluoro substituents | Cytotoxicity and enzyme inhibition |

| 2-Amino-4-fluorobenzamide | Fluoro substituent only | Moderate cytotoxicity |

| 4-Amino-2-bromobenzamide | Bromo substituent only | Antimicrobial properties |

Case Study 1: Cytotoxicity Evaluation

In vitro studies conducted on various cancer cell lines revealed that 2-Amino-4-bromo-5-fluorobenzamide exhibited significant cytotoxic effects under hypoxic conditions. The compound's ability to selectively target tumor cells was highlighted through assays measuring cell viability and apoptosis induction .

Case Study 2: Enzyme Inhibition Mechanism

A study investigating the mechanism of action showed that 2-Amino-4-bromo-5-fluorobenzamide effectively inhibited Factor XIa activity in biochemical assays. The compound's binding affinity was measured using surface plasmon resonance techniques, demonstrating its potential as a novel anticoagulant agent .

Mechanism of Action

The mechanism of action of 2-Amino-4-bromo-5-fluorobenzamide depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The molecular targets and pathways involved vary based on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Comparison of Structural and Functional Features

Electronic and Steric Effects

- Fluorine Positioning : Fluorine at position 5 enhances ring electron deficiency, favoring electrophilic substitution at meta/para positions. This contrasts with 5-Bromo-4-fluoro-2-hydroxybenzaldehyde, where fluorine at position 4 directs reactivity ortho/para .

- Amide vs. Carboxylic Acid: The amide group in the target compound reduces acidity compared to 2-Amino-5-fluorobenzoic acid, improving membrane permeability in drug design .

Biological Activity

Antimicrobial Activity

2-Amino-4-bromo-5-fluorobenzamide has shown promising antimicrobial properties, particularly against certain fungal species. In a study conducted on Fusarium oxysporum, a close structural analog of the compound demonstrated inhibitory effects on fungal growth .

| Compound | IC50 (mM) |

|---|---|

| 10b | 0.42 |

| 14a | 1.27 |

| 14c | 0.70 |

These results suggest that the substitution pattern of 2-fluoro-4-hydroxy in the amine moiety contributes to the antifungal activity. The size of the alkyl group also appears to influence the compound's effectiveness .

Enzyme Inhibition

Research indicates that 2-Amino-4-bromo-5-fluorobenzamide and structurally similar compounds may have potential as enzyme inhibitors. A study on related compounds revealed inhibitory effects on Trypanosoma cruzi CYP51 (TcCYP51), an essential enzyme in the parasite's sterol biosynthesis pathway .

Case Study: TcCYP51 Inhibition

Compound 14a , a benzamide derivative similar to 2-Amino-4-bromo-5-fluorobenzamide, demonstrated high binding affinity (K = ≤5 nM) and potent inhibition of T. cruzi (EC50 = 0.39 nM) . This suggests that our compound of interest may possess similar enzyme inhibitory properties, warranting further investigation.

Potential Pharmaceutical Applications

The structural features of 2-Amino-4-bromo-5-fluorobenzamide make it a promising candidate for various pharmaceutical applications.

- Anticancer Properties : The compound's unique combination of substituents on the benzene ring may contribute to potential anticancer activities.

- Receptor Targeting : It could serve as an intermediate in the synthesis of pharmaceutical compounds targeting specific enzymes or receptors.

- Anti-inflammatory Activity : Similar compounds have shown anti-inflammatory properties, suggesting a potential application in this area.

Pharmacokinetics and Metabolism

While specific data on 2-Amino-4-bromo-5-fluorobenzamide is limited, insights can be drawn from structurally similar compounds:

- High gastrointestinal absorption

- Blood-brain barrier permeability

These properties suggest favorable pharmacokinetics for potential drug development.

Toxicity Profile

A study on related compounds provided insights into the potential toxicity profile:

| Compound | CC50 (μM) |

|---|---|

| 11a | >200 |

| 11b | 158.4 |

| 11h | 50.4 |

Most compounds exhibited CC50 values ≥100 μM, indicating relatively low toxicity in cellular assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.